(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chromene core, a difluorophenyl group, and a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Formation of the Imino Group: The imino group is formed through a condensation reaction between an amine and an aldehyde or ketone.
Attachment of the Pyridinyl Moiety: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative and a suitable coupling partner.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the chromene core can be oxidized to form a ketone or quinone derivative.
Reduction: The imino group can be reduced to form an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of chromene-3,7-dione derivatives.
Reduction: Formation of 2-[(2,4-difluorophenyl)amino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its chromene core and functional groups.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, by binding to its molecular targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
- (2Z)-2-[(2,4-dibromophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
- (2Z)-2-[(2,4-dimethylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
Uniqueness
(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)imino-7-hydroxy-N-pyridin-2-ylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2N3O3/c22-13-5-7-17(16(23)10-13)25-21-15(20(28)26-19-3-1-2-8-24-19)9-12-4-6-14(27)11-18(12)29-21/h1-11,27H,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWWAIOUGHHEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.